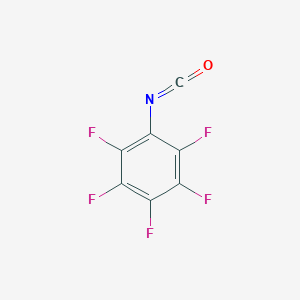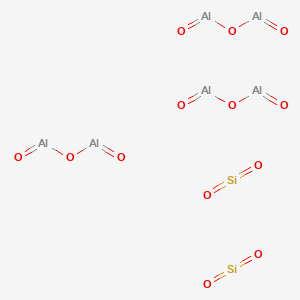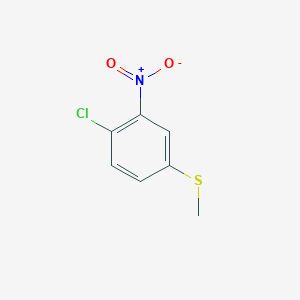
4-Fluorofenil isocianato
Descripción general
Descripción
4-Fluorophenyl isocyanate is an organic compound with the molecular formula C7H4FNO . It is a colorless to light yellow liquid with a pungent odor. This compound is known for its reactivity and is used in various chemical synthesis processes .
Aplicaciones Científicas De Investigación
4-Fluorophenyl isocyanate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create various compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: It is used in the production of polymers, coatings, and adhesives
Mecanismo De Acción
Target of Action
4-Fluorophenyl isocyanate (4-FPI) is a member of the isocyanate family . It is believed to primarily target enzymes, forming a covalent bond with the enzyme’s active site .
Mode of Action
The mode of action of 4-FPI involves the formation of a covalent bond with an enzyme’s active site . This bond is then broken down by the enzyme, leading to the release of a product .
Action Environment
The action, efficacy, and stability of 4-FPI can be influenced by various environmental factors. For instance, exposure to heat and open flames can cause 4-FPI to decompose, potentially reducing its efficacy . Additionally, 4-FPI is a volatile liquid that emits a pungent odor , suggesting that it may evaporate quickly in open environments, which could affect its stability and action. Protective measures, such as adequate ventilation and the use of personal protective equipment, are recommended when handling 4-FPI to minimize exposure and ensure its effective action .
Análisis Bioquímico
Biochemical Properties
4-Fluorophenyl isocyanate is believed to operate by forming a covalent bond with an enzyme’s active site . This bond undergoes breakdown by the enzyme, leading to the release of a product
Cellular Effects
Chronic overexposure to isocyanates has been reported to cause lung damage, including decreased lung function, which may be permanent .
Molecular Mechanism
It is believed to form a covalent bond with an enzyme’s active site . This bond then undergoes breakdown by the enzyme, leading to the release of a product .
Temporal Effects in Laboratory Settings
It is known that the compound is a colorless, volatile liquid that emits a pungent odor . It is also known to be sensitive to moisture .
Metabolic Pathways
Diisocyanates, the family of compounds to which 4-Fluorophenyl isocyanate belongs, are known to react with water and biological (macro)molecules .
Métodos De Preparación
4-Fluorophenyl isocyanate can be synthesized through several methods. One common method involves the reaction of 4-fluoroaniline with phosgene or triphosgene in the presence of a base such as triethylamine. The reaction typically occurs under controlled conditions to ensure the formation of the desired isocyanate .
Análisis De Reacciones Químicas
4-Fluorophenyl isocyanate undergoes various chemical reactions, including:
Addition Reactions: It reacts with amines to form ureas and with alcohols to form carbamates.
Substitution Reactions: It can undergo nucleophilic substitution reactions where the isocyanate group is replaced by other nucleophiles.
Cycloaddition Reactions: It participates in cycloaddition reactions to form heterocyclic compounds.
Common reagents used in these reactions include amines, alcohols, and other nucleophiles. The major products formed from these reactions are ureas, carbamates, and heterocyclic compounds .
Comparación Con Compuestos Similares
4-Fluorophenyl isocyanate can be compared with other similar compounds such as:
- 4-Chlorophenyl isocyanate
- 4-Bromophenyl isocyanate
- 4-(Trifluoromethyl)phenyl isocyanate
- 4-Methoxyphenyl isocyanate
- Phenyl isocyanate
These compounds share similar reactivity patterns but differ in their substituents, which can influence their chemical behavior and applications. 4-Fluorophenyl isocyanate is unique due to the presence of the fluorine atom, which can affect its reactivity and interactions with other molecules .
Propiedades
IUPAC Name |
1-fluoro-4-isocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO/c8-6-1-3-7(4-2-6)9-5-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVGFKBFFICWLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00152472 | |
| Record name | 4-Fluorophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00152472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1195-45-5 | |
| Record name | 4-Fluorophenyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1195-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluorophenyl isocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001195455 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1195-45-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82348 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Fluorophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00152472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluorophenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.454 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Fluorophenyl isocyanate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2A7JE8GHW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 4-fluorophenyl isocyanate used in the synthesis of new chemical compounds?
A: 4-Fluorophenyl isocyanate serves as a crucial building block in organic synthesis, particularly in constructing heterocyclic compounds. In the study titled "Synthesis, Characterization, and Fungicidal Activity of New Thienopyridopyrimidine Derivatives" [], researchers employed 4-fluorophenyl isocyanate in a multi-step reaction to create novel thienopyridopyrimidine derivatives. The process involves a tandem aza-Wittig reaction where 4-fluorophenyl isocyanate reacts with an iminophosphorane intermediate to form a carbodiimide. This carbodiimide then undergoes cyclization in the presence of an amine and a catalyst, yielding the desired thienopyridopyrimidine derivative [].
Q2: What are the potential applications of compounds synthesized using 4-fluorophenyl isocyanate?
A: The research suggests that compounds derived from 4-fluorophenyl isocyanate can exhibit biological activity, particularly as fungicides. In the study focusing on thienopyridopyrimidine derivatives, some synthesized compounds demonstrated promising antifungal activity against Rhizoctonia solani and Botrytis cinerea, two common plant pathogens []. This finding highlights the potential of utilizing 4-fluorophenyl isocyanate in developing new agricultural fungicides.
Q3: How does the presence of fluorine in 4-fluorophenyl isocyanate impact its applications?
A: The introduction of fluorine into organic molecules can significantly alter their chemical and physical properties. In the context of lithium-ion batteries, researchers investigated the use of 4-fluorophenyl isocyanate as an additive to improve low-temperature performance []. The study demonstrated that 4-fluorophenyl isocyanate preferentially forms a stable solid electrolyte interphase (SEI) on the electrode surface, contributing to reduced interfacial impedance and enhanced low-temperature performance []. This improvement is attributed to the presence of fluorine in the SEI layer, highlighting the importance of fluorine substitution in material science applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Nitroso-3-azabicyclo[3.2.2]nonane](/img/structure/B73829.png)









![[9-(2-carboxyphenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;dihydrogen phosphate;dioxomolybdenum;sulfuric acid](/img/structure/B73844.png)

